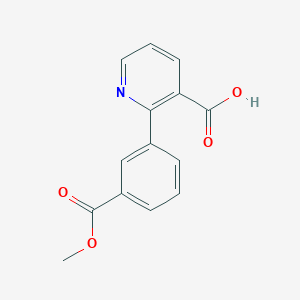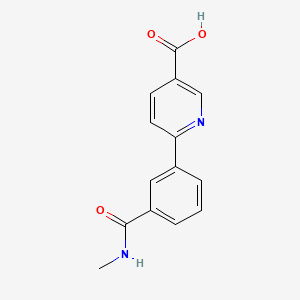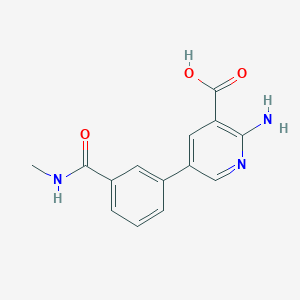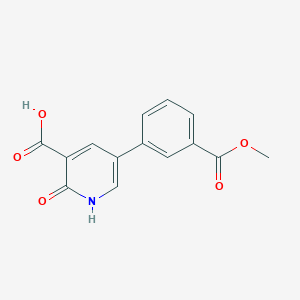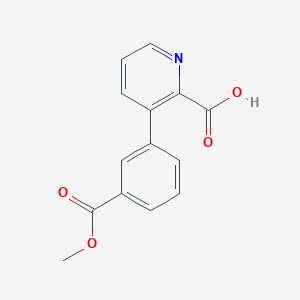
3-(3-Methoxycarbonylphenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxycarbonylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. It is characterized by the presence of a picolinic acid moiety substituted with a methoxycarbonylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxycarbonylphenyl)picolinic acid typically involves the reaction of picolinic acid with 3-methoxycarbonylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxycarbonylphenyl)picolinic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Drug Development: It is used in the design and synthesis of novel pharmaceuticals with potential biological activity.
Material Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and function. This interaction disrupts zinc binding, inhibiting the activity of these proteins. Zinc finger proteins are involved in various cellular processes, including viral replication and packaging, making this compound a potential antiviral agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: A parent compound with a similar structure but without the methoxycarbonylphenyl group.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at a different position on the pyridine ring.
Isonicotinic Acid: Another isomer with the carboxyl group at yet another position on the pyridine ring.
Uniqueness
3-(3-Methoxycarbonylphenyl)picolinic acid is unique due to the presence of the methoxycarbonylphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific applications in medicinal chemistry and drug development, distinguishing it from other picolinic acid derivatives .
Eigenschaften
IUPAC Name |
3-(3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-5-2-4-9(8-10)11-6-3-7-15-12(11)13(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYVTAFIOFCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6390840.png)
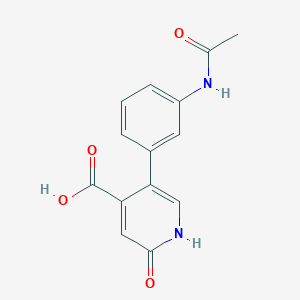
![4-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6390850.png)
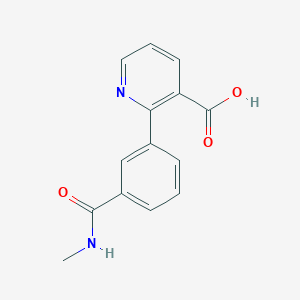
![6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6390859.png)
![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid](/img/structure/B6390864.png)
![2-CHLORO-5-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID](/img/structure/B6390882.png)
![6-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid](/img/structure/B6390893.png)
